1-Linoleoyl Glycerol
Overview
Description
It is a fatty acid glycerol that has been isolated from various natural sources, including the roots of Saururus chinensis . The molecular formula of 1-Linoleoyl Glycerol is C21H38O4, and it has a molecular weight of 354.524 g/mol . This compound is known for its biological activity, including its role as an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2) .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Linoleoyl Glycerol can be synthesized through the esterification of linoleic acid with glycerol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, this compound is produced through the enzymatic esterification of glycerol with linoleic acid. This method involves the use of lipase enzymes, which catalyze the esterification reaction under mild conditions. The enzymatic process is preferred due to its specificity, efficiency, and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
1-Linoleoyl Glycerol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo substitution reactions to form different esters and derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as acyl chlorides and anhydrides are used for esterification reactions.
Major Products Formed
Oxidation: Hydroperoxides and other oxidation products.
Reduction: Dihydroxy derivatives.
Substitution: Various esters and derivatives depending on the substituent used.
Scientific Research Applications
1-Linoleoyl Glycerol has a wide range of scientific research applications, including:
Chemistry: It is used as a substrate in the synthesis of conjugated linoleic acid (CLA) by Bifidobacterium breve.
Biology: It serves as a metabolite in plants and humans, playing a role in various metabolic pathways.
Medicine: It exhibits antiviral activity and is being studied for its potential therapeutic applications.
Industry: It is used in the formulation of emulsions, drug delivery systems, and as a food additive.
Mechanism of Action
1-Linoleoyl Glycerol exerts its effects through various mechanisms:
Inhibition of Lp-PLA2: It inhibits the activity of lipoprotein-associated phospholipase A2, which is involved in the hydrolysis of phospholipids.
Antiviral Activity: It inhibits the replication of viruses by interfering with viral enzymes and pathways.
Metabolic Pathways: It participates in metabolic reactions in plants and humans, contributing to the synthesis of essential fatty acids and other metabolites.
Comparison with Similar Compounds
1-Linoleoyl Glycerol can be compared with other monoglycerides such as:
1-Monoolein: Similar in structure but has an oleoyl group instead of a linoleoyl group.
1-Monopalmitin: Contains a palmitoyl group.
1-Monostearin: Contains a stearoyl group.
Uniqueness
This compound is unique due to its specific biological activities, including its role as an inhibitor of Lp-PLA2 and its antiviral properties. Its ability to participate in various metabolic pathways also sets it apart from other monoglycerides .
Properties
IUPAC Name |
2,3-dihydroxypropyl (9E,12E)-octadeca-9,12-dienoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6+,10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECGLUPZRHILCT-AVQMFFATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2277-28-3 | |
Record name | 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.184 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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